molecular formula C22H21F3N2OS B2800528 4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide CAS No. 896375-45-4

4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide

Cat. No. B2800528
CAS RN: 896375-45-4
M. Wt: 418.48
InChI Key: UWADGRDGNMZIMR-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazole derivatives can be synthesized through various methods . For example, 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .


Molecular Structure Analysis

The compound contains a trifluoromethyl group attached to a phenyl ring, which is then attached to a thiazole ring via an ethyl linker . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Future Directions

Thiazole derivatives, including those with trifluoromethyl groups, are a topic of ongoing research due to their diverse biological activities . Future research may focus on synthesizing new derivatives and investigating their potential uses in medicine and other fields.

properties

IUPAC Name

4-phenyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2OS/c23-22(24,25)18-11-9-17(10-12-18)21-27-19(15-29-21)13-14-26-20(28)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,15H,4,7-8,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWADGRDGNMZIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide

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